

# Understanding the clinical utility of urinary PdG measurements

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Pregnanediol 3-glucuronide |           |
| Cat. No.:            | B10795694                  | Get Quote |

An In-Depth Technical Guide to the Clinical Utility of Urinary Pregnanediol-3-Glucuronide (PdG) Measurements

#### Introduction

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical steroid hormone for the regulation of the menstrual cycle and the maintenance of a healthy pregnancy.[1] The measurement of urinary PdG offers a non-invasive and reliable method to retrospectively assess progesterone production, providing invaluable insights into ovulatory function and luteal phase health.[2][3] Unlike serum progesterone measurements, which require venipuncture and can be subject to significant pulsatile fluctuations, urinary PdG levels reflect an average of progesterone activity over a period of time, offering a more integrated and patient-friendly assessment.[4][5]

This guide provides a comprehensive technical overview of the biochemical basis, analytical methodologies, and clinical applications of urinary PdG measurements. It is intended for researchers, scientists, and drug development professionals engaged in reproductive health, endocrinology, and fertility research.

# Biochemical Foundation: The Progesterone Metabolism Pathway



#### Foundational & Exploratory

Check Availability & Pricing

Progesterone is primarily metabolized in the liver into various compounds, with the most abundant urinary metabolite being Pregnanediol-3-glucuronide (PdG).[4] This metabolic process involves multiple enzymatic steps. The pathway begins with the reduction of progesterone by the enzyme  $5\beta$ -reductase to form  $5\beta$ -Dihydroprogesterone.[6] Subsequently,  $3\alpha$ -hydroxysteroid dehydrogenase ( $3\alpha$ -HSD) converts this intermediate to pregnanolone, which is then converted to  $5\beta$ -pregnanediol by  $20\alpha$ -hydroxysteroid dehydrogenase ( $20\alpha$ -HSD).[6] Finally, to increase its water solubility for renal excretion,  $5\beta$ -pregnanediol undergoes glucuronidation, a Phase II metabolism reaction catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid molecule to form the final excretory product, PdG.[7]

The direct correlation between serum progesterone and urinary PdG levels allows for the non-invasive monitoring of progesterone production, which is essential for confirming ovulation and assessing the functional capacity of the corpus luteum.[8][9]





Click to download full resolution via product page

Caption: Metabolic pathway of progesterone to its urinary metabolite, PdG.

# Analytical Methodologies for Urinary PdG Measurement

The quantification of PdG in urine is predominantly achieved through two analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



### **Enzyme-Linked Immunosorbent Assay (ELISA)**

ELISA is a widely used immunoassay technique for its high throughput and cost-effectiveness. The competitive ELISA format is commonly employed for PdG measurement.

This protocol is a generalized representation based on principles described in the literature.[10] [11]

- Plate Coating: A 96-well microtiter plate is coated with anti-rabbit IgG antibodies and incubated overnight at 4°C. The plate is then washed to remove any unbound antibodies.[11]
- Blocking: Non-specific binding sites in the wells are blocked using a solution containing bovine serum albumin (BSA). The plate is washed again.[11]
- Competitive Reaction:
  - Urine samples (or standards) are added to the wells.
  - A known amount of PdG conjugated to an enzyme, such as horseradish peroxidase (PdG-HRP), is added.[11]
  - A limited amount of rabbit anti-PdG primary antibody is added.[11]
  - The plate is incubated (e.g., 2 hours at 30°C) to allow the urinary PdG and the PdG-HRP to compete for binding to the primary antibody.[11]
- Washing: The plate is washed thoroughly to remove all unbound reagents.
- Substrate Addition: A chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well. The HRP enzyme on the bound PdG-HRP conjugate catalyzes a color change.[11]
- Stopping Reaction: The enzymatic reaction is stopped by adding an acid solution (e.g., H<sub>2</sub>SO<sub>4</sub>).[11]
- Data Acquisition: The absorbance (optical density) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of PdG in the urine sample.



 Data Analysis: A standard curve is generated using known concentrations of PdG, and the concentrations in the unknown samples are interpolated from this curve.



Click to download full resolution via product page

Caption: Generalized experimental workflow for a urinary PdG competitive ELISA.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity compared to immunoassays, making it a gold-standard reference method. Recent advancements have led to "dilute and shoot" methods that require minimal sample preparation.[12][13]

This protocol is based on modern, rapid LC-MS/MS methodologies.[12][13][14]

- Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot
  of the supernatant is diluted with a solvent (e.g., methanol or a specific mobile phase)
  containing an internal standard. This "dilute and shoot" approach avoids timely extraction or
  derivatization steps.[12]
- Chromatographic Separation: The diluted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 column or similar is used to separate PdG from other urinary metabolites based on its physicochemical properties. A gradient elution with solvents like water and acetonitrile (often with additives like formic acid) is typically employed.



- Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source, usually an electrospray ionization (ESI) source, which ionizes the PdG molecules.
- Mass Analysis: The ionized molecules are guided into the tandem mass spectrometer.
  - MS1 (Quadrupole 1): Selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of PdG.
  - Collision Cell (Quadrupole 2): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
  - MS2 (Quadrupole 3): Selects specific, characteristic fragment ions (product ions) of PdG.
- Detection: The detector counts the product ions. The technique of monitoring specific precursor-to-product ion transitions is known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise.
- Data Analysis: The concentration of PdG is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve constructed from standards of known concentrations.

#### **Sample Collection and Normalization**

To ensure accurate and consistent results, first-morning urine samples are recommended as they are more concentrated. [15] However, urine concentration can vary significantly with hydration status. To normalize for this variability, PdG concentrations are often corrected for creatinine, a waste product excreted at a relatively constant rate. [16][17] The final result is typically expressed as  $\mu g$  of PdG per mg of creatinine ( $\mu g/mg$  Cr). While widely accepted, some studies suggest that creatinine adjustment may introduce errors in older individuals and that PdG adjustment itself could be a valid alternative for retrospective studies. [16][18]

# **Clinical Applications of Urinary PdG Measurements**

Urinary PdG testing is a powerful tool in both clinical and research settings for assessing female reproductive function.





Click to download full resolution via product page

Caption: Logical relationship of hormonal events confirming ovulation.

#### **Ovulation Confirmation**

The primary clinical utility of PdG testing is the confirmation of ovulation.[15] While luteinizing hormone (LH) tests predict impending ovulation, they do not confirm that it has actually occurred.[19] A sustained rise in urinary PdG levels, typically beginning 24-36 hours after ovulation, provides robust evidence that an egg was released and the corpus luteum is



producing progesterone.[8] A common threshold used in commercial tests and clinical studies to confirm ovulation is a urinary PdG level of  $\geq 5 \,\mu g/mL$ .[9][20] Research has shown that three consecutive days of positive PdG tests ( $\geq 5 \,\mu g/mL$ ) following a positive LH test or the disappearance of fertile-type cervical mucus has a specificity of 100% for confirming ovulation. [21][22]

#### **Luteal Phase Assessment**

Beyond simple confirmation, daily PdG measurements allow for a detailed assessment of the luteal phase. The luteal phase must be of sufficient length (typically 10-16 days) and have adequate progesterone production to prepare the uterine lining for embryo implantation.[3] Consistently low PdG levels or a premature drop may indicate a luteal phase defect, which can be a factor in infertility and early pregnancy loss.[23] Studies have demonstrated that higher PdG levels during the implantation window (approximately 6-10 days post-ovulation) are associated with a significantly increased chance of successful pregnancy.[19][24]

#### Fertility Awareness-Based Methods (FABMs)

In the context of FABMs, PdG testing is instrumental in accurately identifying the post-ovulatory infertile period.[21] By confirming that ovulation has passed and the luteal phase has begun, couples can confidently identify the end of the fertile window. This application enhances the efficacy of methods used for both achieving and avoiding pregnancy.[21]

#### **Predicting Pregnancy Outcomes**

Elevated and sustained PdG levels are associated with higher pregnancy rates and lower rates of first-trimester miscarriage.[25] One study found that cycles with positive PdG results had a miscarriage rate of 14.3%, compared to 89.5% in PdG-negative cycles.[25] This suggests that urinary PdG can serve as a prognostic marker for luteal phase health and the likelihood of a successful pregnancy outcome.

## **Assisted Reproductive Technology (ART)**

The role of urinary PdG in ART is an emerging area of research. In frozen embryo transfer (FET) cycles, where luteal phase support is administered, monitoring PdG could offer a non-invasive way to assess the adequacy of progesterone supplementation.[26][27] However, pilot studies have yet to show a significant association between spot urinary PdG levels on the day



of transfer and pregnancy outcomes, indicating that further research with standardized collection protocols is required.[26][27]

## **Quantitative Data and Clinical Interpretation**

The interpretation of urinary PdG levels depends on the phase of the menstrual cycle and the specific clinical question. The following tables summarize key quantitative data from the literature.

Table 1: Typical Urinary PdG Levels Across the Menstrual Cycle

| Menstrual Phase  | Typical PdG Range<br>(µg/mL) | Description                                                                    |
|------------------|------------------------------|--------------------------------------------------------------------------------|
| Follicular Phase | 0 - 3                        | Low baseline levels before ovulation.[24]                                      |
| Periovulatory    | Variable                     | PdG begins to rise<br>approximately 24-36 hours<br>after ovulation.[8]         |
| Luteal Phase     | 6 - 40                       | Levels rise, peaking around 6-8 days after ovulation, and remain elevated.[24] |

| Late Luteal Phase | < 5 | Levels decline if pregnancy does not occur, leading to menstruation. [23] |

Table 2: Clinical Thresholds and Interpretations for Urinary PdG



| Clinical Question          | PdG Threshold / Pattern                                                      | Interpretation                                                                                |
|----------------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Ovulation Confirmation     | ≥ 5 µg/mL                                                                    | A single positive result suggests recent ovulation. [2]                                       |
| Robust Ovulation           | ≥ 5 µg/mL for 3 consecutive days                                             | Confirms ovulation with 100% specificity when timed after an LH surge or mucus peak.[21] [22] |
| Sufficient Luteal Function | 13.5 μmol/24h                                                                | Considered sufficient to support a potential pregnancy. [7]                                   |
| Luteal Phase Defect        | Consistently low levels (<5<br>μg/mL) post-ovulation or<br>premature decline | May indicate inadequate progesterone production, potentially hindering implantation.[23]      |

| Successful Pregnancy | Sustained elevated levels during the implantation window | Associated with a 92% chance of successful pregnancy in one study.[24] |

Table 3: Comparison of Urinary PdG vs. Serum Progesterone Testing



| Feature         | Urinary PdG Test                                                                     | Serum Progesterone Test                                                                                     |
|-----------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Sample Type     | Urine                                                                                | Blood                                                                                                       |
| Invasiveness    | Non-invasive                                                                         | Invasive (venipuncture)                                                                                     |
| Methodology     | At-home test strips or lab-<br>based ELISA/LC-MS/MS                                  | Lab-based immunoassay or LC-MS/MS                                                                           |
| Convenience     | High; can be performed at home.[15]                                                  | Low; requires a clinical visit.                                                                             |
| Data Reflection | Time-averaged progesterone from the previous ~24 hours. [5]                          | A "snapshot" of progesterone levels at a single point in time. [4]                                          |
| Accuracy        | High for confirming ovulation; quantitative lab methods are highly accurate.[20][24] | Highly accurate but subject to pulsatile secretion, which can lead to misinterpretation from a single draw. |

| Typical Luteal Value |  $> 5 \mu g/mL$  | > 3-5 ng/mL (suggests ovulation) |

#### **Limitations and Considerations**

While urinary PdG measurement is a valuable tool, it is essential to be aware of its limitations:

- Urine Dilution: As mentioned, hydration status can significantly impact results. Testing first-morning urine and/or using creatinine correction is crucial for accurate quantitative assessment.[15]
- Progesterone Supplementation: Exogenous progesterone supplements can artificially elevate urinary PdG levels, potentially leading to false-positive results indicating ovulation when it has not occurred.[15]
- Luteinized Unruptured Follicle Syndrome (LUFS): In this condition, the follicle undergoes luteinization and produces progesterone without releasing an egg. This can lead to elevated PdG levels and a false confirmation of ovulation.[15]



 Threshold-Based Test Limitations: Simple threshold-based tests (positive/negative) may not be accurate for all individuals, as baseline PdG levels can vary. Quantitative tests that track the rise from baseline provide a more personalized and accurate picture.[24]

#### Conclusion

The measurement of urinary Pregnanediol-3-glucuronide has established itself as a clinically useful, non-invasive biomarker for the assessment of reproductive function. Its primary utility lies in the robust confirmation of ovulation and the detailed evaluation of luteal phase adequacy, providing critical information for fertility management, the application of FABMs, and the prediction of pregnancy outcomes. While laboratory-based LC-MS/MS remains the gold standard for precision, the accessibility of at-home ELISA-based test strips has empowered both researchers and individuals to gather longitudinal hormonal data with unprecedented ease. For drug development professionals, urinary PdG offers a practical endpoint for assessing the ovulatory effects of novel compounds. As analytical technologies continue to advance, the role of urinary PdG in personalized reproductive medicine and large-scale epidemiological research is poised to expand further.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bellehealth.co [bellehealth.co]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Your Proov PDG Test Results & Insights [sd.fuv.edu.br]
- 4. benchchem.com [benchchem.com]
- 5. proovtest.com [proovtest.com]
- 6. Pregnanediol | Rupa Health [rupahealth.com]
- 7. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]

#### Foundational & Exploratory





- 9. proovtest.com [proovtest.com]
- 10. mro.massey.ac.nz [mro.massey.ac.nz]
- 11. Confirmation of ovulation from urinary progesterone analysis: assessment of two automated assay platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
- 13. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shop.miracare.com [shop.miracare.com]
- 16. Comparison between creatinine and pregnanediol adjustments in the retrospective analysis of urinary hormone profiles during the human menstrual cycle PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Does creatinine adjustment of urinary pregnanediol glucuronide reduce or introduce measurement error? PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. proovtest.com [proovtest.com]
- 20. Pilot observational prospective cohort study on the use of a novel home-based urinary pregnanediol 3-glucuronide (PDG) test to confirm ovulation when used as adjunct to fertility awareness methods (FAMs) stage 1 PMC [pmc.ncbi.nlm.nih.gov]
- 21. Urinary Pregnanediol-3-Glucuronide to Confirm Ovulation: A Review FACTS About Fertility [factsaboutfertility.org]
- 22. researchgate.net [researchgate.net]
- 23. premom.com [premom.com]
- 24. blog.inito.com [blog.inito.com]
- 25. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 26. Urinary Pregnanediol-3-Glucuronide and Pregnancy Outcomes in Frozen Embryo Transfer Cycles: A Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 27. Urinary Pregnanediol-3-Glucuronide and Pregnancy Outcomes in Frozen Embryo Transfer Cycles: A Pilot Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the clinical utility of urinary PdG measurements]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10795694#understanding-the-clinical-utility-of-urinary-pdg-measurements]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com